1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 301194-34-3
VCID: VC4450574
InChI: InChI=1S/C26H27FN2O3/c1-16-6-11-20(14-17(16)2)29-23(15-22(28-29)18-7-9-19(27)10-8-18)21-12-13-24(30-3)26(32-5)25(21)31-4/h6-14,23H,15H2,1-5H3
SMILES: CC1=C(C=C(C=C1)N2C(CC(=N2)C3=CC=C(C=C3)F)C4=C(C(=C(C=C4)OC)OC)OC)C
Molecular Formula: C26H27FN2O3
Molecular Weight: 434.511

1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole

CAS No.: 301194-34-3

Cat. No.: VC4450574

Molecular Formula: C26H27FN2O3

Molecular Weight: 434.511

* For research use only. Not for human or veterinary use.

1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole - 301194-34-3

Specification

CAS No. 301194-34-3
Molecular Formula C26H27FN2O3
Molecular Weight 434.511
IUPAC Name 2-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydropyrazole
Standard InChI InChI=1S/C26H27FN2O3/c1-16-6-11-20(14-17(16)2)29-23(15-22(28-29)18-7-9-19(27)10-8-18)21-12-13-24(30-3)26(32-5)25(21)31-4/h6-14,23H,15H2,1-5H3
Standard InChI Key YZFTUOVKZJKZIL-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C(CC(=N2)C3=CC=C(C=C3)F)C4=C(C(=C(C=C4)OC)OC)OC)C

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole is C26H27FN2O3, yielding a molecular weight of 434.511 g/mol. The pyrazoline core (4,5-dihydro-1H-pyrazole) adopts a partially saturated five-membered ring structure, distinguishing it from fully aromatic pyrazoles. Key substituents include:

  • A 3,4-dimethylphenyl group at position 1, contributing hydrophobic interactions.

  • A 4-fluorophenyl group at position 3, introducing electronegativity and potential hydrogen-bonding capabilities.

  • A 2,3,4-trimethoxyphenyl group at position 5, offering steric bulk and methoxy-mediated solubility modulation.

The fluorine atom at the para position of the phenyl ring enhances metabolic stability, while the methoxy groups may facilitate interactions with oxygen-rich binding pockets in biological targets .

Synthesis and Preparation

The synthesis of this compound follows multi-step protocols common to pyrazoline derivatives, typically involving condensation, cyclization, and functionalization steps . A generalized route, adapted from methodologies in the literature, is outlined below:

Claisen-Schmidt Condensation

Reaction of 4-fluoroacetophenone with a substituted benzaldehyde (e.g., 2,3,4-trimethoxybenzaldehyde) under basic conditions yields a chalcone intermediate (3-(2,3,4-trimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one) .

Example Conditions:

  • Reagents: 4-fluoroacetophenone (1 eq), 2,3,4-trimethoxybenzaldehyde (1 eq), NaOH (30% in ethanol).

  • Reaction Time: 4–16 hours at room temperature.

  • Yield: ~70–85% .

Cyclization to Pyrazoline

Treatment of the chalcone intermediate with hydrazine hydrate induces cyclization, forming the pyrazoline core.

Example Conditions:

  • Reagents: Hydrazine hydrate (2 eq), ethanol.

  • Reaction Time: 6–12 hours under reflux.

  • Yield: ~60–75% .

Suzuki-Miyaura Coupling

StepIntermediateReagents/ConditionsYield (%)
1ChalconeNaOH, ethanol, RT70–85
2PyrazolineHydrazine, reflux60–75
3Final productSuzuki coupling50–65

Physicochemical Properties

While direct experimental data for this compound remain limited, inferences can be drawn from structurally similar pyrazolines :

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to methoxy groups; limited aqueous solubility.

  • Stability: Expected stability under ambient conditions, with degradation risks under strong acidic/basic environments.

  • Spectroscopic Signatures:

    • IR: C=O stretch (~1680 cm⁻¹), C-F stretch (~810 cm⁻¹), and C-N (pyrazoline) (~1520 cm⁻¹) .

    • NMR: Distinct signals for pyrazoline protons (δ 3.1–5.2 ppm) and aromatic protons (δ 6.8–8.1 ppm) .

CompoundTarget ActivityIC50/GI50Source
4a (Thieme et al.)HCT-116 cytotoxicity0.018 µM
TR998 (Ferrara thesis)Tubulin polymerization<1 µM

Challenges and Future Directions

Despite its promise, several hurdles must be addressed:

  • Synthetic Complexity: Low yields in cross-coupling steps (50–65%) necessitate optimization .

  • Pharmacokinetics: Predicted poor bioavailability due to high molecular weight (>400 Da) and lipophilicity (LogP ~4.2).

  • Target Identification: Mechanistic studies are required to elucidate molecular targets.

Proposed strategies include:

  • Prodrug Design: Incorporating phosphate or ester groups to enhance solubility.

  • Fragment-Based Screening: Identifying minimal pharmacophores for lead optimization.

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